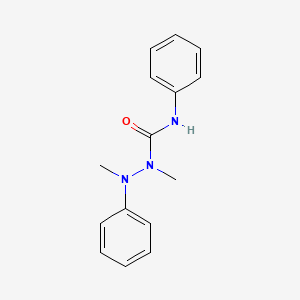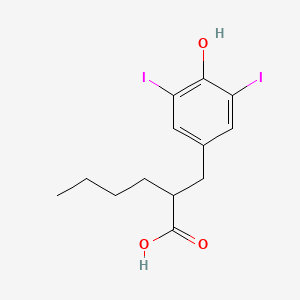
n,n,n',n'-Tetrapropan-2-yldicarbonotrithioic diamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n,n,n’,n’-Tetrapropan-2-yldicarbonotrithioic diamide: is a chemical compound known for its unique structure and properties. It is used in various scientific and industrial applications due to its reactivity and stability under specific conditions. This compound is characterized by the presence of multiple functional groups, which contribute to its versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n,n,n’,n’-Tetrapropan-2-yldicarbonotrithioic diamide typically involves the reaction of propan-2-ylamine with carbon disulfide and a suitable halogenating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process may involve multiple steps, including purification and isolation of intermediates .
Industrial Production Methods: Industrial production of n,n,n’,n’-Tetrapropan-2-yldicarbonotrithioic diamide involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of advanced equipment for precise control of reaction parameters and efficient separation techniques to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions: n,n,n’,n’-Tetrapropan-2-yldicarbonotrithioic diamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced amides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: n,n,n’,n’-Tetrapropan-2-yldicarbonotrithioic diamide is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates. It is also employed in catalysis and as a ligand in coordination chemistry .
Biology and Medicine: In biological research, the compound is used to study enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals. Its stability and reactivity make it suitable for various manufacturing processes .
Mecanismo De Acción
The mechanism of action of n,n,n’,n’-Tetrapropan-2-yldicarbonotrithioic diamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
n,n,n’,n’-Tetrapropan-2-ylphosphorodiamidite: Similar in structure but contains phosphorus instead of sulfur.
n,n,n’,n’-Tetrakis(2-hydroxypropyl)ethylenediamine: Contains hydroxyl groups instead of carbonotrithioic groups.
Uniqueness: n,n,n’,n’-Tetrapropan-2-yldicarbonotrithioic diamide is unique due to its carbonotrithioic functional groups, which impart distinct reactivity and stability. This makes it particularly useful in specific chemical reactions and industrial applications where other similar compounds may not perform as effectively .
Propiedades
Número CAS |
4376-86-7 |
|---|---|
Fórmula molecular |
C14H28N2S3 |
Peso molecular |
320.6 g/mol |
Nombre IUPAC |
di(propan-2-yl)carbamothioyl N,N-di(propan-2-yl)carbamodithioate |
InChI |
InChI=1S/C14H28N2S3/c1-9(2)15(10(3)4)13(17)19-14(18)16(11(5)6)12(7)8/h9-12H,1-8H3 |
Clave InChI |
OBBSBBMAXANVAZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)C(=S)SC(=S)N(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















